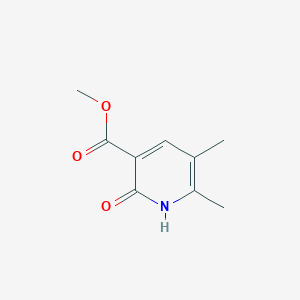

Methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

51146-07-7 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

methyl 5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-5-4-7(9(12)13-3)8(11)10-6(5)2/h4H,1-3H3,(H,10,11) |

InChI Key |

XBSQZZZYHYOHHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=O)C(=C1)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Role of Base in Cyclization

In Meldrum’s acid-based routes, potassium carbonate or triethylamine facilitates deprotonation of the active methylene component, accelerating nucleophilic attack on the electrophilic carbonyl carbon. Kinetic studies indicate pseudo-first-order dependence on base concentration.

Thermodynamic Stability of Tautomers

The 2-oxo-1,2-dihydropyridine core exists in equilibrium with its 2-hydroxy tautomer. X-ray crystallography confirms the keto form predominates in the solid state due to intramolecular hydrogen bonding between the carbonyl oxygen and carboxylic proton.

Industrial and Environmental Implications

The hydrothermal method aligns with green chemistry principles by minimizing organic solvent use. However, industrial adoption requires addressing:

-

Energy costs : Prolonged high-temperature reactions increase operational expenses.

-

Waste management : Neutralization of acidic byproducts (e.g., HCl) necessitates efficient waste treatment systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include various pyridine and dihydropyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

Methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate serves as a versatile intermediate in the synthesis of various bioactive molecules. It has been utilized in the development of compounds with potential antitumor and anti-inflammatory activities. For instance, derivatives synthesized from this compound have shown promising results in inhibiting cancer cell proliferation in vitro.

Case Study: Antitumor Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

2. Antimicrobial Properties

Research indicates that this compound and its derivatives possess antimicrobial properties. These compounds have been tested against a range of bacteria and fungi.

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| Derivative A | P. aeruginosa | 20 |

Organic Synthesis Applications

1. Building Block for Heterocyclic Compounds

This compound acts as a building block for synthesizing various heterocyclic compounds. Its structure allows for easy modification and functionalization, making it valuable in creating complex organic molecules.

Case Study: Synthesis of Heterocycles

In one reported synthesis, this compound was reacted with different amines to produce a series of pyridine derivatives. These derivatives were characterized using NMR spectroscopy and mass spectrometry to confirm their structures.

2. Catalysis in Organic Reactions

This compound has been explored as a catalyst in various organic reactions. Its ability to facilitate reactions such as Michael additions and Diels-Alder reactions has been documented.

Mechanism of Action

The mechanism of action of methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to act as a precursor in the synthesis of compounds that can interact with biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is part of a broader class of dihydropyridine derivatives. Key analogues include:

| Compound Name | CAS No. | Key Substituents | Similarity Index | Melting Point (°C) |

|---|---|---|---|---|

| Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | 85614-89-7 | Ethyl ester, 5-methyl | 0.92 | Not reported |

| Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate | 89937-77-9 | Methyl ester at position 4 | 0.87 | Not reported |

| Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate | 77837-09-3 | Phenyl at position 1 | 0.85 | Not reported |

| Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate | - | Cyano, nitro, phenethyl groups | - | 243–245 |

Key Observations :

- Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (similarity 0.92) differs only in the ester group (ethyl vs. methyl) and the position of the ketone (6-oxo vs. 2-oxo).

- Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate (similarity 0.87) lacks the 5,6-dimethyl groups, reducing steric hindrance and possibly enhancing reactivity in electrophilic substitutions .

- Diethyl 8-cyano-7-(4-nitrophenyl)-... () incorporates a nitro group and cyano substituent, which significantly enhance electron-withdrawing effects, making it more reactive in nucleophilic aromatic substitution compared to the target compound .

Physicochemical and Spectral Properties

- Melting Points : Analogues with extended aromatic systems (e.g., ’s compound) exhibit higher melting points (243–245°C) due to increased intermolecular interactions, whereas the target compound’s methyl ester and smaller substituents likely result in a lower melting point .

- IR Spectroscopy : The ester C=O stretch in the target compound (~1666 cm⁻¹) aligns with analogues like Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (), confirming ester functionality .

- NMR : The 5,6-dimethyl groups in the target compound produce distinct singlets (~2.4 ppm in ¹H-NMR), absent in analogues lacking these substituents .

Computational Insights

Density functional theory (DFT) studies () suggest that exact-exchange terms improve thermochemical accuracy for dihydropyridines. The target compound’s stability may be computationally modeled to predict regioselectivity in substitution reactions, a feature less explored in bulkier analogues .

Biological Activity

Methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 51146-07-7) is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 167.16 g/mol. The compound features a dihydropyridine ring with methyl and carbonyl substituents that contribute to its biological activity.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of dihydropyridine derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, it was found to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .

2. Antibacterial Properties

The compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways. In vitro studies demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

3. Cardiovascular Effects

Dihydropyridines are well-known for their cardiovascular effects, particularly as calcium channel blockers. This compound has been investigated for its ability to modulate calcium ion influx in cardiac myocytes, potentially leading to reduced blood pressure and improved cardiac function .

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : The compound interacts with voltage-gated calcium channels, inhibiting calcium influx and resulting in decreased contractility of cardiac muscle .

- Apoptosis Induction : It activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

- Antibacterial Mechanism : The disruption of bacterial cell wall synthesis is primarily due to interference with peptidoglycan synthesis pathways .

Case Studies

Several case studies have illustrated the effectiveness of this compound in various therapeutic contexts:

Q & A

Q. What are the standard synthetic routes for Methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate?

The synthesis typically involves:

- Esterification : Reacting 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent (e.g., H₂SO₄) under reflux .

- Substitution control : Temperature modulation (e.g., 0–5°C for bromination) to prevent over-substitution, as seen in analogous brominated derivatives .

- Purification : Column chromatography or recrystallization to isolate the ester product.

Q. How is the compound characterized structurally?

Key methods include:

Q. What are the primary chemical reactivity patterns of this compound?

The dihydropyridine core undergoes:

- Oxidation : Conversion to pyridine derivatives using KMnO₄ or CrO₃ .

- Electrophilic substitution : Methyl groups direct reactions (e.g., bromination at C-4 or C-6) .

- Hydrolysis : Ester cleavage under acidic/basic conditions to regenerate the carboxylic acid .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Strategies include:

- Comparative structural analysis : Use SHELX-refined crystallographic data to confirm substituent positions, which critically impact activity .

- Target validation : Molecular docking studies to assess binding affinity variations. For example, 4-methyl substitution enhances cytotoxicity (IC₅₀ = 0.069 µM in MDA-MB-231 cells) versus 6-methyl (IC₅₀ = 1.30 µM) .

- Dose-response reevaluation : Ensure consistent assay conditions (pH, temperature) to minimize environmental interference .

Q. What methodologies optimize multi-step synthesis yields?

- Design of Experiments (DoE) : Systematically vary catalyst loading (e.g., p-toluenesulfonic acid ), solvent polarity, and reaction time.

- Flow chemistry : Continuous reactors improve esterification efficiency by 20% over batch methods .

- In-line monitoring : Use FTIR or HPLC to track intermediates and minimize side reactions .

Q. How does the compound interact with biological targets at the molecular level?

Mechanistic insights include:

- Enzyme inhibition : The keto group coordinates with metalloenzyme active sites (e.g., histone deacetylases) .

- Membrane disruption : Hydrophobic methyl groups enhance lipid bilayer penetration, as observed in antimicrobial studies (MIC = 16–64 µg/mL against S. aureus) .

- Apoptosis induction : Activation of caspase-3/7 pathways in cancer cells, validated via flow cytometry .

Methodological Recommendations

- Crystallography : Use SHELXL for high-resolution refinement, especially for twinned crystals or small-molecule datasets .

- Bioactivity assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal methods (e.g., Western blot for apoptosis markers) .

- Synthetic scale-up : Employ flow reactors with immobilized catalysts for reproducibility in gram-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.